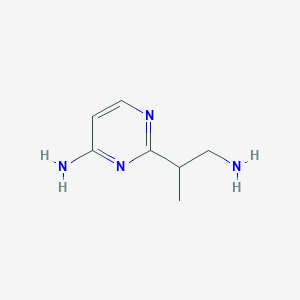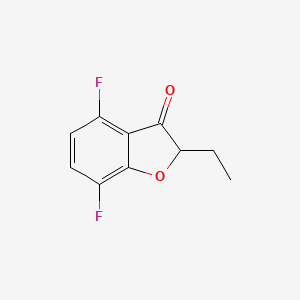
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of two fluorine atoms at positions 4 and 7, an ethyl group at position 2, and a ketone group at position 3 of the dihydrobenzofuran ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethylphenol and 4,7-difluorobenzaldehyde.
Formation of Intermediate: The starting materials undergo a series of reactions, including Friedel-Crafts acylation, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization reactions under acidic or basic conditions to form the benzofuran ring.
Final Product:
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions and minimize by-products.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-ol.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or other oxidized derivatives.
Reduction: Alcohols or other reduced derivatives.
Substitution: Compounds with substituted functional groups at positions 4 and 7.
科学的研究の応用
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and pharmaceuticals, due to its unique chemical properties.
作用機序
The mechanism of action of 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
類似化合物との比較
2-Ethyl-4,7-difluoro-1-benzofuran: Lacks the ketone group at position 3.
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran: Lacks the ketone group at position 3.
2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-ol: Contains an alcohol group instead of a ketone group at position 3.
Uniqueness: 2-Ethyl-4,7-difluoro-2,3-dihydro-1-benzofuran-3-one is unique due to the presence of both fluorine atoms and a ketone group, which impart distinct chemical and biological properties
特性
分子式 |
C10H8F2O2 |
|---|---|
分子量 |
198.17 g/mol |
IUPAC名 |
2-ethyl-4,7-difluoro-1-benzofuran-3-one |
InChI |
InChI=1S/C10H8F2O2/c1-2-7-9(13)8-5(11)3-4-6(12)10(8)14-7/h3-4,7H,2H2,1H3 |
InChIキー |
SLMBEKLCRFQGSW-UHFFFAOYSA-N |
正規SMILES |
CCC1C(=O)C2=C(C=CC(=C2O1)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid](/img/structure/B13250578.png)
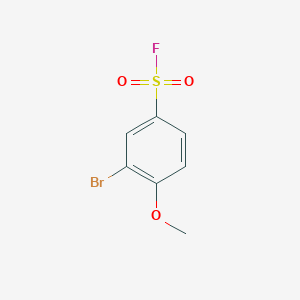
![Benzyl 6-(1-methyl-1H-pyrazol-5-yl)-7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13250585.png)
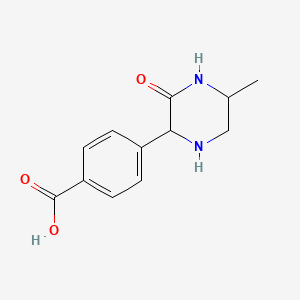
![(1-{8-azabicyclo[3.2.1]octan-3-yl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B13250611.png)

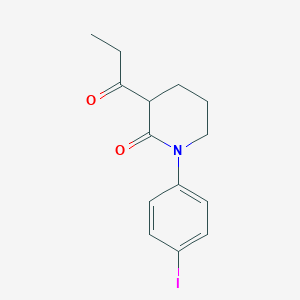

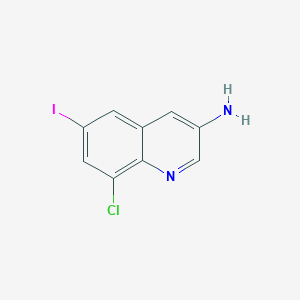
![(Butan-2-yl)[2-(thiophen-2-yl)ethyl]amine](/img/structure/B13250632.png)
![Methyl 4-amino-2-[(furan-2-ylmethyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B13250640.png)
![Ethyl hexahydro-2H-cyclopenta[b]furan-3a-carboxylate](/img/structure/B13250643.png)
![[(1S)-1-(4-bromophenyl)-2,2-difluoroethyl]amine](/img/structure/B13250650.png)
